1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid
Overview
Description
1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cycloheptyl group, an ethyl-substituted phenyl group, and a piperazine ring, combined with oxalic acid.
Preparation Methods
The synthesis of 1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the piperazine derivative, followed by the introduction of the cycloheptyl and ethylphenyl groups. The final step involves the formation of the oxalic acid salt. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Hydrolysis: The oxalic acid component can undergo hydrolysis under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the modulation of certain biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The cycloheptyl and ethylphenyl groups may contribute to the compound’s binding affinity and specificity. The oxalic acid component can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar compounds to 1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid include:
1-Cyclohexyl-4-[(4-ethylphenyl)methyl]piperazine: This compound has a cyclohexyl group instead of a cycloheptyl group, which may affect its chemical properties and biological activity.
1-Cycloheptyl-4-[(4-methylphenyl)methyl]piperazine: This compound has a methyl-substituted phenyl group instead of an ethyl-substituted phenyl group, which can influence its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2.C2H2O4/c1-2-18-9-11-19(12-10-18)17-21-13-15-22(16-14-21)20-7-5-3-4-6-8-20;3-1(4)2(5)6/h9-12,20H,2-8,13-17H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVHBRNFXNQREO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C3CCCCCC3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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